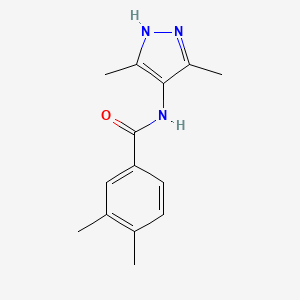![molecular formula C12H17N3O4 B7541590 methyl 4-methyl-2-[(6-oxo-1H-pyridazine-3-carbonyl)amino]pentanoate](/img/structure/B7541590.png)
methyl 4-methyl-2-[(6-oxo-1H-pyridazine-3-carbonyl)amino]pentanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-methyl-2-[(6-oxo-1H-pyridazine-3-carbonyl)amino]pentanoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This compound is a pyridazine derivative, which is a class of heterocyclic compounds that have been found to exhibit various biological activities.
Wissenschaftliche Forschungsanwendungen
Methyl 4-methyl-2-[(6-oxo-1H-pyridazine-3-carbonyl)amino]pentanoate has been found to exhibit various biological activities, including antibacterial, antifungal, and antitumor properties. This compound has been studied extensively for its potential applications in drug discovery and development. In particular, it has been found to be a potent inhibitor of dihydroorotate dehydrogenase, an enzyme that is essential for the de novo synthesis of pyrimidines. This makes it a promising candidate for the treatment of cancer, autoimmune diseases, and viral infections.
Wirkmechanismus
The mechanism of action of methyl 4-methyl-2-[(6-oxo-1H-pyridazine-3-carbonyl)amino]pentanoate involves the inhibition of dihydroorotate dehydrogenase, which is a key enzyme in the de novo synthesis of pyrimidines. By inhibiting this enzyme, the compound disrupts the production of DNA and RNA, leading to the death of rapidly dividing cells such as cancer cells and immune cells.
Biochemical and Physiological Effects:
Methyl 4-methyl-2-[(6-oxo-1H-pyridazine-3-carbonyl)amino]pentanoate has been found to exhibit various biochemical and physiological effects. In particular, it has been found to inhibit the growth of cancer cells and immune cells, as well as to exhibit antibacterial and antifungal properties. Additionally, it has been found to reduce inflammation and oxidative stress, which are implicated in various diseases such as cancer, autoimmune diseases, and viral infections.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 4-methyl-2-[(6-oxo-1H-pyridazine-3-carbonyl)amino]pentanoate has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. It has also been found to exhibit potent biological activities, making it a promising candidate for drug discovery and development. However, there are also some limitations to its use in lab experiments. For example, it has been found to exhibit low solubility in water, which can make it difficult to work with in aqueous solutions.
Zukünftige Richtungen
There are several future directions for research on methyl 4-methyl-2-[(6-oxo-1H-pyridazine-3-carbonyl)amino]pentanoate. One direction is to further investigate its mechanism of action and its potential applications in the treatment of cancer, autoimmune diseases, and viral infections. Another direction is to explore its potential applications in the development of new antibacterial and antifungal agents. Additionally, there is a need to investigate its pharmacokinetics and toxicity in animal models to determine its safety and efficacy for use in humans. Finally, there is a need to develop new synthesis methods that can improve the yield and purity of the compound.
Synthesemethoden
Methyl 4-methyl-2-[(6-oxo-1H-pyridazine-3-carbonyl)amino]pentanoate can be synthesized using a variety of methods, including the reaction of 4-methyl-2-pentanone with hydrazine hydrate to form 4-methyl-2-pentanone hydrazone. This hydrazone can then be reacted with ethyl acetoacetate to form the pyridazine ring. Finally, the resulting compound can be esterified with methanol to form the final product.
Eigenschaften
IUPAC Name |
methyl 4-methyl-2-[(6-oxo-1H-pyridazine-3-carbonyl)amino]pentanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O4/c1-7(2)6-9(12(18)19-3)13-11(17)8-4-5-10(16)15-14-8/h4-5,7,9H,6H2,1-3H3,(H,13,17)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXZJRFMXFHAQGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)OC)NC(=O)C1=NNC(=O)C=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 4-methyl-2-[(6-oxo-1H-pyridazine-3-carbonyl)amino]pentanoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[2-[Methyl(thiophen-3-ylmethyl)amino]ethoxy]benzonitrile](/img/structure/B7541509.png)
![Methyl 4-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]butanoate](/img/structure/B7541510.png)

![3-[4-[(5-Chlorothiophen-2-yl)methyl]piperazin-1-yl]propanoic acid](/img/structure/B7541530.png)


![N-[2-(dimethylamino)ethyl]-2,3-dimethyl-1H-indole-5-carboxamide](/img/structure/B7541562.png)

![Methyl 2-[(4-ethyl-5-methylthiophene-2-carbonyl)amino]-4-methylpentanoate](/img/structure/B7541572.png)

![methyl 2-[[(E)-3-(4-cyanophenyl)prop-2-enoyl]amino]acetate](/img/structure/B7541597.png)
![methyl 2-[[(E)-3-(3-bromophenyl)prop-2-enoyl]amino]acetate](/img/structure/B7541608.png)

